Cas no 82172-26-7 (5-(bromomethyl)-4-methyl-1,2,3-thiadiazole)

5-(Bromomethyl)-4-methyl-1,2,3-thiadiazole is a versatile heterocyclic compound featuring a reactive bromomethyl group attached to a thiadiazole core. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of functionalized thiadiazole derivatives. The bromomethyl group facilitates further alkylation or substitution reactions, enabling the introduction of diverse functional groups. Its stability and selectivity under controlled conditions enhance its utility in pharmaceutical and agrochemical research. The compound's well-defined reactivity profile allows for precise modifications, making it suitable for applications in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
5-(bromomethyl)-4-methyl-1,2,3-thiadiazole structure
82172-26-7 structure
商品名:5-(bromomethyl)-4-methyl-1,2,3-thiadiazole
CAS番号:82172-26-7
MF:C4H5BrN2S
メガワット:193.064898252487
MDL:MFCD21131970
CID:5226281
PubChem ID:12913692

5-(bromomethyl)-4-methyl-1,2,3-thiadiazole 化学的及び物理的性質

名前と識別子

    • 1,2,3-Thiadiazole, 5-(bromomethyl)-4-methyl-
    • 5-(bromomethyl)-4-methyl-1,2,3-thiadiazole
    • MDL: MFCD21131970
    • インチ: 1S/C4H5BrN2S/c1-3-4(2-5)8-7-6-3/h2H2,1H3
    • InChIKey: CDBIXXJBMJZTRZ-UHFFFAOYSA-N
    • ほほえんだ: S1C(CBr)=C(C)N=N1

計算された属性

  • せいみつぶんしりょう: 191.93568g/mol
  • どういたいしつりょう: 191.93568g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 80.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 54Ų

5-(bromomethyl)-4-methyl-1,2,3-thiadiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-219747-1.0g
5-(bromomethyl)-4-methyl-1,2,3-thiadiazole
82172-26-7
1g
$1057.0 2023-06-08
Enamine
EN300-219747-10.0g
5-(bromomethyl)-4-methyl-1,2,3-thiadiazole
82172-26-7
10g
$4545.0 2023-06-08
Ambeed
A1071320-1g
5-(Bromomethyl)-4-methyl-1,2,3-thiadiazole
82172-26-7 95%
1g
$755.0 2023-03-11
Enamine
EN300-219747-5.0g
5-(bromomethyl)-4-methyl-1,2,3-thiadiazole
82172-26-7
5g
$3065.0 2023-06-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01009606-1g
5-(Bromomethyl)-4-methyl-1,2,3-thiadiazole
82172-26-7 95%
1g
¥5180.0 2024-04-18
Enamine
EN300-219747-5g
5-(bromomethyl)-4-methyl-1,2,3-thiadiazole
82172-26-7
5g
$3065.0 2023-09-16
Enamine
EN300-219747-1g
5-(bromomethyl)-4-methyl-1,2,3-thiadiazole
82172-26-7
1g
$1057.0 2023-09-16
Enamine
EN300-219747-0.1g
5-(bromomethyl)-4-methyl-1,2,3-thiadiazole
82172-26-7
0.1g
$366.0 2023-09-16
Enamine
EN300-219747-2.5g
5-(bromomethyl)-4-methyl-1,2,3-thiadiazole
82172-26-7
2.5g
$2071.0 2023-09-16
Enamine
EN300-219747-0.5g
5-(bromomethyl)-4-methyl-1,2,3-thiadiazole
82172-26-7
0.5g
$824.0 2023-09-16

5-(bromomethyl)-4-methyl-1,2,3-thiadiazole 関連文献

5-(bromomethyl)-4-methyl-1,2,3-thiadiazoleに関する追加情報

Comprehensive Overview of 5-(bromomethyl)-4-methyl-1,2,3-thiadiazole (CAS No. 82172-26-7)

5-(bromomethyl)-4-methyl-1,2,3-thiadiazole (CAS No. 82172-26-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated thiadiazole derivative is characterized by its unique molecular structure, combining a thiadiazole ring with a bromomethyl substituent, which enhances its reactivity and utility in synthetic chemistry. Researchers and industry professionals frequently search for terms like "thiadiazole synthesis," "bromomethyl derivatives applications," and "CAS 82172-26-7 uses," reflecting its growing relevance in modern chemistry.

The compound's versatile reactivity makes it a valuable intermediate in the development of novel biologically active molecules. Its thiadiazole core is particularly noteworthy, as this scaffold is often associated with antimicrobial, antifungal, and anti-inflammatory properties. Recent studies highlight its potential in designing next-generation agrochemicals, aligning with the global demand for sustainable crop protection solutions. Keywords such as "thiadiazole in drug discovery" and "5-(bromomethyl)-4-methyl-1,2,3-thiadiazole synthesis" are frequently queried, underscoring its interdisciplinary appeal.

From a synthetic perspective, 5-(bromomethyl)-4-methyl-1,2,3-thiadiazole serves as a key building block for cross-coupling reactions and nucleophilic substitutions. Its bromomethyl group offers a strategic handle for further functionalization, enabling the creation of diverse molecular architectures. This aligns with the rising interest in "click chemistry" and "fragment-based drug design," as evidenced by trending searches in academic and industrial databases. The compound's CAS No. 82172-26-7 is often cited in patents and publications, further cementing its role in innovation.

Environmental and safety considerations are also critical when discussing 5-(bromomethyl)-4-methyl-1,2,3-thiadiazole. While it is not classified under restricted categories, proper handling protocols are essential due to its reactive bromine moiety. Searches for "safe handling of brominated compounds" and "green chemistry alternatives" reflect the industry's shift toward sustainable practices. This compound's compatibility with green synthetic routes, such as catalytic methods, is an area of active exploration.

In summary, 5-(bromomethyl)-4-methyl-1,2,3-thiadiazole (CAS No. 82172-26-7) represents a fusion of structural novelty and functional adaptability. Its applications span pharmaceuticals, agrochemicals, and material science, driven by its thiadiazole framework and bromomethyl reactivity. As research continues to uncover its potential, this compound remains a focal point for scientists addressing challenges in drug development and sustainable chemistry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:82172-26-7)5-(bromomethyl)-4-methyl-1,2,3-thiadiazole
A1053631
清らかである:99%
はかる:1g
価格 ($):680.0